molecular formula C14H20BNO4 B13936748 2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Cat. No.: B13936748
M. Wt: 277.13 g/mol
InChI Key: CSFOPSWVXPYVKN-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide typically involves the reaction of 2-hydroxy-5-bromo-N-methylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

2-hydroxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(17)10(8-9)12(18)16-5/h6-8,17H,1-5H3,(H,16,18)

InChI Key

CSFOPSWVXPYVKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)NC

Origin of Product

United States

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